molecular formula C18H19F3N4O2S B298756 2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B298756
M. Wt: 412.4 g/mol
InChI Key: SFZKIXPPGWOVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as CTAP, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CTAP is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids.

Mechanism of Action

CTAP acts as a competitive antagonist of the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. By binding to this receptor, CTAP blocks the binding of endogenous opioids, such as endorphins and enkephalins, as well as exogenous opioids, such as morphine and fentanyl. This results in a reduction in the analgesic effects of opioids, as well as a reduction in their potential for abuse and dependence.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids in both in vitro and in vivo models, and it has been shown to reduce the potential for opioid abuse and dependence. CTAP has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTAP is its high selectivity for the μ-opioid receptor, which allows for the specific targeting of this receptor in various physiological and pathological processes. CTAP is also relatively easy to synthesize and purify, which makes it a useful tool for studying the role of the μ-opioid receptor in various models. However, one of the limitations of CTAP is its relatively low potency compared to other μ-opioid receptor antagonists, which may limit its usefulness in certain applications.

Future Directions

There are a number of future directions for the study of CTAP and its potential therapeutic applications. One area of interest is the use of CTAP as a treatment for opioid addiction, as well as for the management of chronic pain. Other areas of interest include the investigation of the anti-inflammatory and anti-tumor effects of CTAP, as well as the development of more potent and selective μ-opioid receptor antagonists. Overall, CTAP represents a promising tool for the study of the μ-opioid receptor and its potential therapeutic applications.

Synthesis Methods

The synthesis of CTAP involves the condensation of 2-cyclohexylidenehydrazinecarbothioamide with 2-(trifluoromethyl)benzoyl chloride, followed by the reaction with acetic anhydride. The product is then purified by column chromatography to obtain CTAP in high yield and purity.

Scientific Research Applications

CTAP has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, and it has been used to study the role of this receptor in various physiological and pathological processes. CTAP has also been used to investigate the potential use of μ-opioid receptor antagonists as a treatment for opioid addiction, as well as for the management of chronic pain.

properties

Product Name

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C18H19F3N4O2S

Molecular Weight

412.4 g/mol

IUPAC Name

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H19F3N4O2S/c19-18(20,21)12-8-4-5-9-13(12)22-15(26)10-14-16(27)23-17(28-14)25-24-11-6-2-1-3-7-11/h4-5,8-9,14H,1-3,6-7,10H2,(H,22,26)(H,23,25,27)

InChI Key

SFZKIXPPGWOVPF-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

Canonical SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.